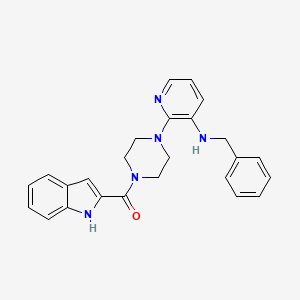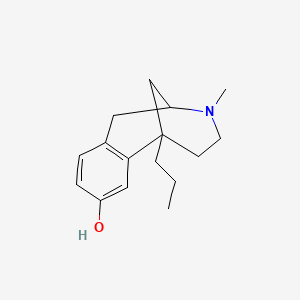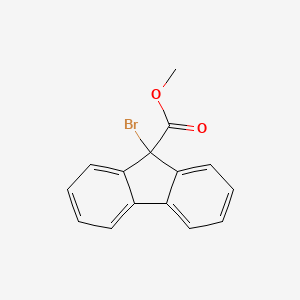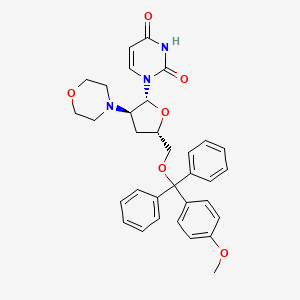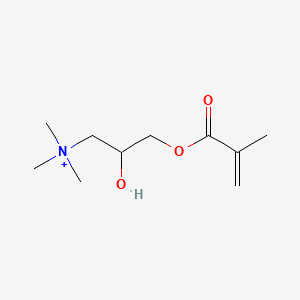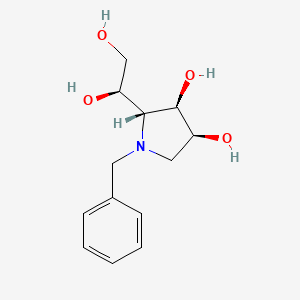
N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol is a synthetic compound belonging to the class of iminosugars These compounds are characterized by the presence of a nitrogen atom replacing the endocyclic oxygen atom in a sugar molecule Iminosugars are known for their ability to inhibit glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol typically involves the use of D-mannose as a starting material. The synthetic route includes several key steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-mannose are protected using isopropylidene groups to form 2,3:5,6-di-O-isopropylidene-D-mannose.
Formation of Imino Group: The protected mannose is then subjected to reductive amination with benzylamine to introduce the imino group, resulting in N-benzyl-2,3:5,6-di-O-isopropylidene-1,4-imino-D-allitol.
Deprotection: The final step involves the removal of the isopropylidene protecting groups to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as N-substituted iminosugars and their oxidized or reduced forms .
Aplicaciones Científicas De Investigación
N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol has several scientific research applications:
Chemistry: It is used as a glycosidase inhibitor in the study of carbohydrate metabolism and enzyme mechanisms.
Biology: The compound is employed in research on glycoprotein processing and lysosomal storage disorders.
Medicine: It has potential therapeutic applications in the treatment of diseases such as diabetes, cancer, and viral infections due to its enzyme inhibitory properties.
Industry: The compound is used in the synthesis of other bioactive molecules and as a tool in drug discovery.
Mecanismo De Acción
The mechanism of action of N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol involves its ability to mimic the transition state of glycosidase-catalyzed reactions. By binding to the active site of glycosidases, it inhibits their activity, thereby preventing the hydrolysis of glycosidic bonds. This inhibition can modulate various biological processes, including glycoprotein processing and glycogen metabolism .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dideoxy-1,4-imino-D-arabinitol (DAB): A potent glycosidase inhibitor with similar structural features.
1,4-Dideoxy-1,4-imino-D-mannitol (DIM): Another iminosugar with glycosidase inhibitory properties.
Isofagomine: A well-known glycosidase inhibitor used in the treatment of Gaucher disease.
Uniqueness
N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol is unique due to its specific benzyl substitution, which enhances its binding affinity and selectivity towards certain glycosidases. This makes it a valuable tool in both research and therapeutic applications .
Propiedades
Número CAS |
117770-11-3 |
|---|---|
Fórmula molecular |
C13H19NO4 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
(2R,3R,4S)-1-benzyl-2-[(1R)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C13H19NO4/c15-8-11(17)12-13(18)10(16)7-14(12)6-9-4-2-1-3-5-9/h1-5,10-13,15-18H,6-8H2/t10-,11-,12+,13-/m0/s1 |
Clave InChI |
GJXFUTMBLXCJRJ-RVMXOQNASA-N |
SMILES isomérico |
C1[C@@H]([C@@H]([C@H](N1CC2=CC=CC=C2)[C@H](CO)O)O)O |
SMILES canónico |
C1C(C(C(N1CC2=CC=CC=C2)C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


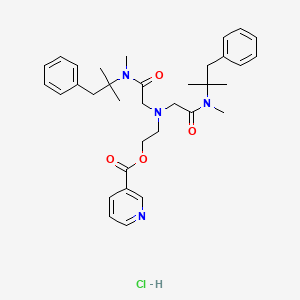

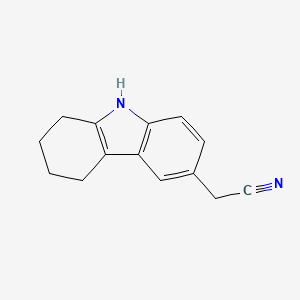
![sodium;cobalt(3+);4-[4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-(4-sulfamoylphenyl)pyrazol-3-olate](/img/structure/B12794779.png)
![N-Thieno[3,2-d][1,3]thiazol-2-ylbenzamide](/img/structure/B12794785.png)
